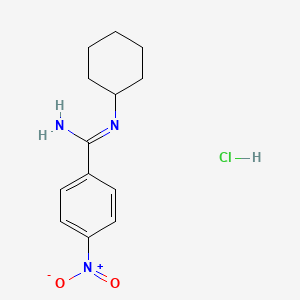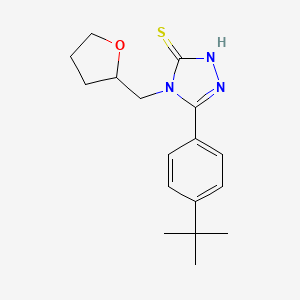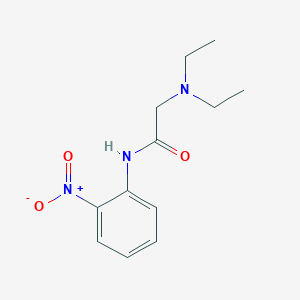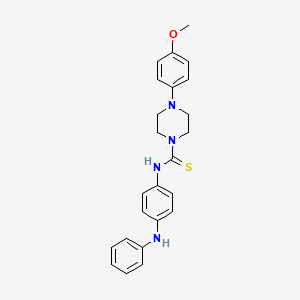
N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride
Vue d'ensemble
Description
N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride, also known as CNQX, is a synthetic compound that belongs to the family of quinoxaline derivatives. CNQX is widely used in scientific research as a tool to investigate the function and mechanisms of action of glutamate receptors in the central nervous system.
Mécanisme D'action
N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride acts as a competitive antagonist of AMPA and kainate glutamate receptors, binding to the receptor site and blocking the action of glutamate. This results in a decrease in excitatory neurotransmission, which can have a range of effects on neuronal activity and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride depend on the specific experimental conditions and the brain region being studied. In general, N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride blocks the activity of AMPA and kainate glutamate receptors, resulting in a decrease in excitatory neurotransmission. This can lead to a range of effects, including decreased neuronal activity, altered synaptic plasticity, and changes in behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride is its specificity for AMPA and kainate glutamate receptors, making it a valuable tool for investigating the function of these receptors in the central nervous system. However, N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride is not selective for a specific subtype of these receptors, which can limit its usefulness in certain experiments. Additionally, N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride can have off-target effects on other receptors and ion channels, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride and its effects on the central nervous system. One area of interest is the role of AMPA and kainate glutamate receptors in neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of more selective and potent antagonists of these receptors, which could improve the specificity and reliability of experiments using N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride. Finally, there is a need for further research on the biochemical and physiological effects of N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride in different brain regions and under different experimental conditions.
Applications De Recherche Scientifique
N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride is a potent antagonist of AMPA and kainate glutamate receptors, making it a valuable tool for investigating the function of these receptors in the central nervous system. N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride is commonly used in electrophysiological experiments to block the activity of these receptors and to study the effects of glutamate on neuronal activity. N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride has also been used in animal models of neurological disorders to investigate the role of glutamate receptors in the pathophysiology of these disorders.
Propriétés
IUPAC Name |
N'-cyclohexyl-4-nitrobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.ClH/c14-13(15-11-4-2-1-3-5-11)10-6-8-12(9-7-10)16(17)18;/h6-9,11H,1-5H2,(H2,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTBZFVVWFSGIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C(C2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-nitrobenzenecarboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B4084093.png)
![2-(2-nitrophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4084096.png)
![9,9-dimethyl-12-(2-pyridinyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4084104.png)
![ethyl 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4084118.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-pyrimidinyl)-1-piperazinecarbothioamide](/img/structure/B4084123.png)
![3-bromo-N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4084131.png)
![2-chloro-N-[3-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)butyl]benzamide](/img/structure/B4084133.png)
![7-(difluoromethyl)-5-phenyl-N-propylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4084134.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide](/img/structure/B4084142.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone hydrochloride](/img/structure/B4084145.png)
![N-(4-iodo-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B4084153.png)
